1H-Azepine, 2,2-diethoxyhexahydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- is a seven-membered heterocyclic compound with the molecular formula C11H23NO2
Preparation Methods
The synthesis of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of diethoxy compounds with hexahydro-1-methyl-azepine under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, in the industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be compared with other similar compounds such as azepane, azepinone, and benzazepine. While all these compounds share a seven-membered ring structure, they differ in their substituents and functional groups, leading to variations in their chemical properties and applications. For instance, azepane is a saturated compound with no double bonds, while azepinone contains a carbonyl group, and benzazepine has a fused benzene ring. These differences make each compound unique and suitable for specific applications.
Properties
CAS No. |
33324-50-4 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2,2-diethoxy-1-methylazepane |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)9-7-6-8-10-12(11)3/h4-10H2,1-3H3 |
InChI Key |
HZKNBGBRLSSQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCCN1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.